2-(2-Aminoethyl)aniline
Description
Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol. Key physical properties include:
- Boiling point: 274.4°C at 760 mmHg
- Density: 1.062 g/cm³
- LogP: 2.05 (indicating moderate lipophilicity)
- Refractive index: 1.595 .
The compound is a liquid at room temperature and serves as a precursor in organic synthesis, particularly for pharmaceuticals, dyes, and coordination polymers. Its primary amine groups enable participation in Schiff base formation, urea/thiourea coupling, and metal-ligand interactions .
Properties
IUPAC Name |
2-(2-aminoethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWYVHJLQDINFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372812 | |
| Record name | 2-(2-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48108-93-6 | |
| Record name | 2-(2-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Amino-ethyl)-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Aminoethyl)aniline can be synthesized through several methods. One common method involves the reduction of 2-nitroethylbenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm .
Industrial Production Methods
In industrial settings, this compound is produced through a similar reduction process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The use of continuous flow reactors is also common to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to form more saturated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-(2-Aminoethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: This compound is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)aniline involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Isomers
(a) 4-(2-Aminoethyl)aniline hydrochloride (CAS: 13078-82-5)
- Molecular formula : C₈H₁₂N₂·HCl
- Molecular weight : 172.66 g/mol
- Key differences: The aminoethyl group is para-substituted on the benzene ring instead of ortho. This positional isomer exhibits distinct crystallinity and solubility due to altered symmetry and hydrogen-bonding patterns. It is used in pharmaceutical intermediates, such as antitumor agents .
(b) N-(2-Hydroxyethyl)aniline (CAS: 122-98-5)
- Molecular formula: C₈H₁₁NO
- Molecular weight : 137.18 g/mol
- Key differences: Replaces the primary amine with a hydroxyl group. This substitution reduces basicity (pKa ~9–10 vs. ~4–5 for 2-(2-aminoethyl)aniline) and alters reactivity, favoring etherification over nucleophilic substitution. It is used in dye synthesis (e.g., Disperse Orange 80) .
Heterocyclic Derivatives
(a) N-(2-(Thiophen-2-yl)ethyl)aniline (CAS: 1120351-34-9)
- Molecular formula : C₁₂H₁₃NS
- Molecular weight : 203.31 g/mol
- Key differences: Incorporates a thiophene ring, enhancing π-conjugation and electronic delocalization. The sulfur atom also influences coordination chemistry .
(b) 2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS: 1018131-83-3)
Substituted Derivatives
(a) N-(2-Methoxyethyl)-2-methoxyaniline (CAS: 32382-70-0)
- Molecular formula: C₁₀H₁₅NO₂
- Molecular weight : 181.23 g/mol
- Key differences : Methoxy groups reduce amine reactivity via electron-donating effects, making it less nucleophilic. Used in agrochemicals and surfactants .
(b) N,N-Dimethyl-2-nitroaniline (CAS: 612-34-0)
- Molecular formula : C₈H₁₀N₂O₂
- Molecular weight : 166.18 g/mol
- Key differences: Nitro and dimethylamino groups create a push-pull electronic system, enhancing solvatochromism. Applications include pH indicators and photoresists .
Comparative Analysis: Structural and Functional Properties
| Property | This compound | 4-(2-Aminoethyl)aniline HCl | N-(2-Hydroxyethyl)aniline | N-(2-(Thiophen-2-yl)ethyl)aniline |
|---|---|---|---|---|
| Boiling point (°C) | 274.4 | >300 (decomposes) | 282–287 | Not reported |
| Solubility | Polar aprotic solvents | Water, methanol | Ethanol, acetone | Chloroform, DMSO |
| Reactivity | High (dual NH₂ groups) | Moderate (HCl salt) | Low (OH group) | Moderate (thiophene π-system) |
| Applications | Pharmaceuticals, polymers | Antitumor agents | Dyes, surfactants | Optoelectronic materials |
Biological Activity
2-(2-Aminoethyl)aniline, also known as o-aminoethyl aniline, is an organic compound with the molecular formula CHN and a CAS number of 48108-93-6. This compound has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development and as a modulator in biological systems. This article explores the biological activity of this compound through a review of recent studies, case analyses, and relevant data.
- Molecular Weight : 152.20 g/mol
- Structure : Contains an amino group and an aniline moiety, which facilitates interaction with biological targets.
- Solubility : Generally soluble in polar solvents, which enhances its bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The compound may act through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer pathways, thereby affecting cell proliferation and survival.
- Quorum Sensing Modulation : Research indicates that derivatives of this compound can modulate bacterial quorum sensing mechanisms, potentially impacting biofilm formation and virulence in pathogenic bacteria .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound and its derivatives against various cancer cell lines. The following table summarizes findings from notable research:
Case Study 1: Anti-Cancer Activity
A study conducted on a series of bis(2-aminoethyl)amine derivatives, including those related to this compound, demonstrated significant anti-cancer activity across multiple cell lines. The results indicated that compounds with electron-withdrawing substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. Specifically, derivative 4 showed a tenfold reduction in IL-6 levels in A549 cells, highlighting its potential as a therapeutic agent against lung cancer .
Case Study 2: Quorum Sensing Modulation
Another study investigated the potential of this compound derivatives as quorum sensing modulators in pathogenic bacteria. The findings revealed that certain derivatives could effectively disrupt communication among bacterial populations, thereby reducing biofilm formation and enhancing susceptibility to antibiotics. This suggests a dual role for these compounds in both cancer therapy and antimicrobial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
